molecular formula C7H7ClN2 B1360939 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 872292-64-3

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B1360939
CAS No.: 872292-64-3
M. Wt: 154.6 g/mol
InChI Key: UCOMGQRYTLYYGM-UHFFFAOYSA-N
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Description

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine (CAS 872292-64-3) is a versatile chlorinated heterocyclic compound of significant interest in synthetic and medicinal chemistry. With a molecular formula of C 7 H 7 ClN 2 and a molecular weight of 154.60 g/mol, this compound serves as a valuable synthetic intermediate . Its structure consists of a pyridazine ring, a diazine with two adjacent nitrogen atoms, fused to a saturated five-membered cyclopentane ring . This bicyclic architecture combines the electronic properties of a heteroaromatic system with the conformational flexibility of an aliphatic moiety. The chlorine atom at the 3-position of the pyridazine ring is a key reactive site, making this compound a crucial building block for further chemical transformations . Chlorinated heterocycles like this one are pivotal in organic synthesis, as the chlorine substituent can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This enables researchers to efficiently introduce diverse functional groups and construct complex molecular libraries for drug discovery and materials science. As a fused nitrogen-containing heterocycle, it is a core scaffold in the development of pharmaceuticals and other functional materials . This product is intended for research and development use only and must be handled by qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet for proper handling, storage (recommended at 2-8°C in an inert atmosphere), and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMGQRYTLYYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648038
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872292-64-3
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine
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Synthetic Methodologies for 3 Chloro 5h,6h,7h Cyclopenta C Pyridazine and Derivatives

Strategies for the Construction of the Cyclopenta[c]pyridazine Core

The formation of the fused cyclopenta[c]pyridazine ring system is a key synthetic challenge that can be addressed through various strategic approaches. These methods often involve the sequential or concerted formation of the pyridazine (B1198779) and cyclopentane (B165970) rings.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. While specific MCRs for the direct synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine are not extensively documented, analogous strategies for related fused pyridine (B92270) and pyrazole (B372694) systems provide a conceptual framework. researchgate.netacsgcipr.orgnih.gov These reactions typically involve the condensation of three or more starting materials, combining functionalities to rapidly build molecular complexity. beilstein-journals.org

For instance, a pseudo-three-component reaction could be envisioned, starting with a cyclopentanone (B42830) derivative, a hydrazine (B178648), and a 1,3-dicarbonyl compound. The initial condensation of the cyclopentanone with hydrazine would form a hydrazone, which could then undergo a cyclocondensation reaction with the 1,3-dicarbonyl compound to form the fused pyridazine ring. The choice of substituents on the starting materials would be crucial for directing the regiochemical outcome of the reaction.

A notable example in a related system is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, which leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net This highlights the potential of MCRs in constructing cyclopentane-fused heterocyclic systems.

Cyclization and annulation reactions are fundamental strategies for the synthesis of bicyclic and polycyclic heterocyclic compounds. rsc.org These methods involve the formation of a new ring onto a pre-existing scaffold.

One plausible approach for the synthesis of the cyclopenta[c]pyridazine core is through an intramolecular cyclization of a suitably functionalized cyclopentane derivative. For example, a cyclopentane bearing two reactive carbonyl groups or a carbonyl and a nitrile group at appropriate positions could undergo condensation with hydrazine to form the pyridazine ring.

Annulation strategies, such as the Robinson annulation, have been adapted for the synthesis of fused bicyclic amides and could potentially be modified for the construction of the cyclopenta[c]pyridazine system. nih.gov An aza-Robinson annulation, for instance, could involve the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated cyclopentenone, followed by an intramolecular aldol-type condensation to close the pyridazine ring.

Furthermore, radical cyclization presents a powerful method for constructing fused ring systems. The pyridazinone ring can serve as a scaffold for diastereoselective 5-exo radical cyclization to form cis-fused cyclopenta-pyridazinones, which are precursors to the desired cyclopenta[c]pyridazine core. nih.gov

The introduction of a chlorine atom at the 3-position of the cyclopenta[c]pyridazine ring is a key step in the synthesis of the target compound. This is typically achieved through the chlorination of the corresponding pyridazinone precursor.

A widely used and effective method involves the treatment of the 3-oxo-5H,6H,7H-cyclopenta[c]pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent serves a dual purpose, acting as both a chlorinating and a dehydrating agent, facilitating the conversion of the keto group to a chloro group. The reaction is generally carried out under reflux conditions. A similar protocol has been successfully employed for the synthesis of the analogous 3-chloro-6,7-dihydro-5H-benzo nih.govcyclohepta[1,2-c]pyridazine, demonstrating the method's applicability to fused pyridazine systems. chemicalbook.com

The general procedure involves heating the pyridazinone with an excess of POCl₃, followed by careful quenching of the reaction mixture with ice and a base, such as sodium bicarbonate, to neutralize the excess reagent and precipitate the chlorinated product.

StepReagents & ConditionsOutcome
13-oxo-5H,6H,7H-cyclopenta[c]pyridazinone + POCl₃Reflux at ~100 °C for 2–5 hours
2Quenching with ice/saturated NaHCO₃Precipitation of this compound
3Filtration, washing, and dryingIsolation of the solid product

Regioselective Synthesis of Substituted this compound Derivatives

The regioselective synthesis of substituted derivatives of this compound is crucial for tuning its chemical and physical properties. Regiocontrol can be achieved by carefully selecting the starting materials and reaction conditions.

For instance, in multicomponent reactions, the substitution pattern on the initial reactants will dictate the final arrangement of substituents on the heterocyclic core. The inherent reactivity of the different positions on the cyclopentane and pyridazine rings will also influence the regioselectivity of subsequent functionalization reactions.

In the case of cyclization reactions, the placement of functional groups on the acyclic precursor is the primary determinant of the regiochemical outcome. By strategically positioning activating and directing groups, the desired isomer can be selectively formed.

Green Chemistry Principles and Sustainable Synthetic Approaches in Cyclopenta[c]pyridazine Chemistry

The application of green chemistry principles to the synthesis of cyclopenta[c]pyridazine derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

The use of ionic liquids as reaction media has shown promise in the synthesis of pyridazine derivatives. sioc-journal.cn Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them an environmentally benign alternative to traditional organic solvents. For example, the synthesis of cyclopenta[b]pyridine, a related heterocyclic system, has been successfully achieved using an ionic liquid as both the solvent and catalyst. researchgate.net This approach not only simplifies the reaction procedure but also facilitates product separation and catalyst recycling.

Furthermore, microwave-assisted synthesis can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. The development of one-pot and tandem reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation.

Chemical Transformations and Reactivity of 3 Chloro 5h,6h,7h Cyclopenta C Pyridazine

Nucleophilic Substitution at the Chloro-Position

The chlorine atom at the C3 position of the pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two adjacent nitrogen atoms makes the pyridazine ring π-deficient, thereby activating the C-Cl bond towards attack by nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles

The C-Cl bond in chloropyridazine systems readily undergoes displacement by various nitrogen-based nucleophiles. Reactions with primary and secondary amines, hydrazines, and other nitrogen-containing compounds can be expected to proceed, typically under thermal conditions or in the presence of a base, to yield the corresponding 3-amino-substituted cyclopenta[c]pyridazines. For instance, the reaction of 3-chloropyridazine derivatives with hydrazine (B178648) hydrate is a known method to introduce a hydrazinyl group, which can serve as a precursor for the synthesis of fused heterocyclic systems like pyrazolopyridazines or pyridazinotriazines. nih.govsemanticscholar.org

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Example Expected Product
Primary Amine Aniline 3-(Phenylamino)-5H,6H,7H-cyclopenta[c]pyridazine
Secondary Amine Morpholine 3-Morpholino-5H,6H,7H-cyclopenta[c]pyridazine
Hydrazine Hydrazine hydrate 3-Hydrazinyl-5H,6H,7H-cyclopenta[c]pyridazine
Azide Sodium azide 3-Azido-5H,6H,7H-cyclopenta[c]pyridazine

This table is illustrative of expected reactions based on the general reactivity of chloropyridazines.

Reactions with Oxygen and Sulfur Nucleophiles

Similar to nitrogen nucleophiles, oxygen-based nucleophiles such as alkoxides and phenoxides can displace the chlorine atom to form ethers. Reactions are typically carried out using a sodium or potassium salt of the corresponding alcohol or phenol in a suitable solvent. clockss.org Sulfur nucleophiles, particularly soft nucleophiles like thiolates, are also highly effective in SNAr reactions with electron-deficient heteroaromatics, leading to the formation of thioethers. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen and Sulfur Nucleophiles

Nucleophile Type Reagent Example Expected Product
Oxygen Sodium methoxide 3-Methoxy-5H,6H,7H-cyclopenta[c]pyridazine
Oxygen Sodium phenoxide 3-Phenoxy-5H,6H,7H-cyclopenta[c]pyridazine
Sulfur Sodium thiophenoxide 3-(Phenylthio)-5H,6H,7H-cyclopenta[c]pyridazine

This table is illustrative of expected reactions based on the general reactivity of chloropyridazines.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by reacting the chloro-compound with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. The electron-deficient character of the pyridazine ring is known to facilitate the oxidative addition step in the catalytic cycle, making chloropyridazines suitable substrates for this transformation. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method is a versatile alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope, including the coupling of less nucleophilic amines. nih.gov

Table 3: Exemplary Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 3-Phenyl-5H,6H,7H-cyclopenta[c]pyridazine
Buchwald-Hartwig Aniline Pd₂(dba)₃ / XPhos / t-BuONa 3-(Phenylamino)-5H,6H,7H-cyclopenta[c]pyridazine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N 3-(Phenylethynyl)-5H,6H,7H-cyclopenta[c]pyridazine

This table provides examples of expected cross-coupling reactions.

Electrophilic Transformations of the Pyridazine Moiety

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring system generally unreactive towards electrophilic aromatic substitution. researchgate.net Theoretical studies on azines indicate that the highest occupied molecular orbitals (HOMOs) often have significant localization on the nitrogen atoms, not on the carbon framework, which disfavors attack by electrophiles on the ring carbons. researchgate.net Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the pyridazine portion of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine are expected to be difficult and would likely require harsh reaction conditions, if they proceed at all.

Oxidative Reactions of the Cyclopentane (B165970) Ring System

While the pyridazine ring is resistant to oxidation, the fused cyclopentane ring contains saturated C-H bonds that can be susceptible to oxidative transformation. The positions adjacent to the pyridazine ring (C5 and C7) are analogous to benzylic positions and are expected to be the most reactive sites. Treatment with strong oxidizing agents, such as potassium permanganate or chromium-based reagents, could potentially lead to the formation of a ketone at one of these positions, yielding a cyclopentanone-fused pyridazine derivative. The specific outcome would be highly dependent on the oxidant used and the reaction conditions.

Reductive Pathways and Hydrogenation Studies

The this compound molecule offers several sites for reduction. Catalytic hydrogenation is a common method for such transformations. Depending on the catalyst and conditions (e.g., temperature, pressure), different outcomes are possible:

Hydrodechlorination: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can often lead to the reductive cleavage of the C-Cl bond, replacing the chlorine atom with hydrogen to yield 5H,6H,7H-cyclopenta[c]pyridazine.

Ring Reduction: More forcing conditions or specific catalysts like platinum oxide (PtO₂) could potentially lead to the hydrogenation of the C=C or C=N bonds within the pyridazine ring, resulting in a partially or fully saturated heterocyclic system.

The choice of catalyst, solvent, and reaction conditions would be crucial to achieve selectivity between these different reductive pathways.

Rearrangement Reactions and Pericyclic Processes in Related Systems

While specific studies on the pericyclic reactivity of this compound are not extensively documented, the broader class of pyridazine-containing systems is known to participate in a variety of rearrangement and pericyclic reactions. These concerted processes, which proceed through cyclic transition states, are fundamental in the synthesis and transformation of heterocyclic scaffolds. msu.edu Key examples in systems related to pyridazines include cycloaddition, electrocyclic, and sigmatropic reactions. msu.edu

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings and is a cornerstone in the synthesis of pyridazine derivatives. wikipedia.orgnih.gov In particular, inverse-electron-demand Diels-Alder reactions are prominent, where an electron-deficient diene reacts with an electron-rich dienophile.

Inverse-Electron-Demand Aza-Diels-Alder Reactions: 1,2,4,5-Tetrazines, which are highly electron-deficient, serve as effective dienes in reactions with various alkenes and alkynes. This cycloaddition is typically followed by a retro-Diels-Alder reaction involving the extrusion of dinitrogen (N₂) to yield the stable pyridazine or dihydropyridazine ring system. Similarly, 1,2,3-triazines can react with electron-rich dienophiles like 1-propynylamines in a metal-free, aza-Diels-Alder reaction to produce highly substituted pyridazines with excellent regioselectivity. organic-chemistry.orgacs.org

Hetero-Diels-Alder Reactions: An interesting case involves the hetero-Diels-Alder cycloaddition of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with cis-3,4-dichlorocyclobutene. The expected initial adduct is not isolated; instead, it undergoes a subsequent rearrangement involving ring-opening of the cyclobutane moiety and cyclization with a pyridine (B92270) nitrogen to form a polycyclic pyridazine salt, 8a-azonia-3,4-diazaphenanthrene cation. mdpi.com

Intramolecular Diels-Alder Reactions: Diastereoselective synthesis of fused pyridazine systems can be achieved through intramolecular Diels-Alder reactions. For example, the cycloaddition of 4-vinyl-1,2,5,6-tetrahydropyridine dienes with N-phenyl-1,2,4-triazoledione as the dienophile proceeds at low temperatures to give triazole-fused pyridazines with high diastereoselectivity (>20:1). mdpi.com

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. libretexts.org These reactions are governed by Woodward-Hoffmann rules, ensuring high stereospecificity. rsc.org

Electrocyclic Ring-Opening: In computational studies of cascade reactions leading to pyridazines from 1,2,4,5-tetrazines and cyclic enolates, a six-electron electrocyclic ring-opening has been identified as a key, kinetically and thermodynamically favored step.

Aza-6π-Electrocyclization: Azatrienes can undergo aza-6π-electrocyclic reactions to form dihydropyridines, which are immediate precursors to pyridines upon oxidation. rsc.org This strategy is a powerful tool for constructing densely substituted pyridine and related aza-heterocyclic cores found in natural products. rsc.org

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. msu.edu While less common than cycloadditions for pyridazine synthesis, they have been identified in related mechanistic pathways.

Oxyanion-Accelerated 1,2-Sigmatropic Shift: Theoretical studies have uncovered an unusual oxyanion-accelerated 1,2-sigmatropic shift in certain systems derived from the reaction of tetrazines. This finding suggests the potential for forming seven- and eight-membered ring-fused pyrazoline systems under conditions similar to those used for pyridazine formation.

The table below summarizes key research findings on pericyclic reactions in pyridazine-related systems.

Reaction TypeReactantsConditionsProduct(s)Key Findings
Inverse-Electron-Demand Aza-Diels-Alder1,2,3-Triazines and 1-PropynylaminesNeutral, metal-free conditions6-Aryl-pyridazin-3-aminesHighly regioselective synthesis with broad substrate compatibility and high yields. organic-chemistry.orgacs.org
Hetero-Diels-Alder / Rearrangement3,6-di(2-pyridyl)-1,2,4,5-tetrazine and cis-3,4-dichlorocyclobuteneNot specified8a-Azonia-3,4-diazaphenanthrene cationThe initial cycloadduct undergoes rearrangement to form a polycyclic salt. mdpi.com
Intramolecular Diels-Alder4-Vinyl-1,2,5,6-tetrahydropyridine dienes and N-phenyl-1,2,4-triazoledioneLow temperatureTriazoledione fused pyridazinesExcellent chemical yields (67–97%) and very high diastereoselectivity (>20:1). mdpi.com
Electrocyclic Ring-OpeningIntermediate from 1,2,4,5-tetrazines and cyclic enolatesComputational studyRing-opened intermediateA favored six-electron electrocyclic process in a cascade reaction forming pyridazines.
1,2-Sigmatropic ShiftIntermediate from 1,2,4,5-tetrazinesComputational studyRearranged pyrazoline systems (predicted)Evidence for an unexpected oxyanion-accelerated sigmatropic shift.

Advanced Characterization and Structural Analysis of 3 Chloro 5h,6h,7h Cyclopenta C Pyridazine Systems

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of newly synthesized compounds, providing precise mass measurements that confirm the molecular formula. nih.govnih.gov For 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine, with a molecular formula of C₇H₇ClN₂, the expected monoisotopic mass is 154.02977 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value of 155.03705.

Further analysis of the molecule can be performed using collision-induced dissociation (CID) to study its fragmentation patterns, which provides valuable structural information. shimadzu-webapp.eu Key fragmentation pathways for this compound would likely involve the loss of the chlorine atom, cleavage of the cyclopentane (B165970) ring, or a retro-Diels-Alder reaction on the pyridazine (B1198779) ring system. growingscience.com

Additionally, ion mobility-mass spectrometry can provide a collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound offer a supplementary parameter for its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.03705128.2
[M+Na]⁺177.01899138.6
[M+K]⁺192.99293134.8
[M+NH₄]⁺172.06359150.4
[M-H]⁻153.02249129.9

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. nih.gov A full suite of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the fused ring system.

For this compound, the ¹H NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentane ring and a lone aromatic proton on the pyridazine ring. The ¹³C NMR spectrum would correspondingly show signals for the carbons in both ring systems. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the two nitrogen atoms in the pyridazine ring. nih.gov

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure from individual signals. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the cyclopentane moiety, correlations would be expected between the protons at C5, C6, and C7, establishing the sequence of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of the carbon signals for the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the cyclopentane protons to the bridgehead carbons and the carbons of the pyridazine ring, confirming the fusion of the two rings. The aromatic proton at C4 would show correlations to the chloro-substituted carbon (C3) and the bridgehead carbons, solidifying the substituent position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For a rigid fused system, NOESY can provide conformational information and confirm stereochemical assignments, though for this achiral molecule, its primary use would be to confirm through-space proximity of protons consistent with the proposed structure.

Table 2: Hypothetical 2D NMR Correlations for Structural Elucidation

ExperimentExpected Key CorrelationsInformation Gained
COSYH5 ↔ H6, H6 ↔ H7Connectivity of the cyclopentane ring protons
HSQCH4 ↔ C4, H5 ↔ C5, H6 ↔ C6, H7 ↔ C7Direct proton-carbon attachments
HMBCH4 ↔ C3, C4a, C7a; H5 ↔ C4a, C6, C7; H7 ↔ C4a, C5, C6Confirmation of the fused ring system and substituent position

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the crystalline phase. This technique is particularly valuable for identifying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For nitrogen-containing heterocycles, ¹³C{¹⁴N} ssNMR experiments can function as an "attached nitrogen test," definitively identifying carbon atoms directly bonded to nitrogen, which can be crucial for distinguishing between isomers. nih.goviastate.eduacs.org This method could confirm the C-N connectivity within the pyridazine ring of this compound in its solid form.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra would be dominated by vibrations of the chloropyridazine and cyclopentane moieties. researchgate.net

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the pyridazine ring (typically ~3000-3100 cm⁻¹) and aliphatic C-H stretching from the cyclopentane ring (typically ~2850-2960 cm⁻¹).

C=C and C=N stretching: Vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A characteristic band for the carbon-chlorine bond, typically observed in the 600-800 cm⁻¹ region.

Ring vibrations: Skeletal vibrations of the fused ring system.

Low-frequency Raman and Terahertz (THz) spectroscopy can provide information on intermolecular interactions and collective lattice vibrations in the crystalline solid. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Pyridazine Ring
Aliphatic C-H Stretch2850 - 2960Cyclopentane Ring
C=N / C=C Stretch1400 - 1600Pyridazine Ring
C-Cl Stretch600 - 800Chloropyridazine

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and details of the crystal packing. nih.govmdpi.com For this compound, an X-ray crystal structure would confirm the planarity of the pyridazine ring and determine the conformation of the fused cyclopentane ring (e.g., envelope or twist).

Analysis of a closely related pyrrolo[1,2-b]pyridazine (B13699388) derivative revealed a planar molecular conformation in the crystal, with packing based on π-π stacking interactions at an interplanar spacing of 3.400 Å. nih.govresearchgate.net Similar stacking interactions could be anticipated for this compound, influencing its solid-state properties. Crystallographic data for another pyridazine derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, showed that the benzene (B151609) and pyridazine rings were not coplanar, with specific torsion angles defining their relationship. growingscience.com This highlights the detailed conformational insights that can be gained from such studies.

Table 4: Example Crystallographic Data for a Related Pyrrolo[1,2-b]pyridazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z (molecules/unit cell)4

Data from the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com These methods are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds. nih.gov

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit any ECD or VCD signals. However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclopentane ring, chiroptical spectroscopy would become a critical tool for its stereochemical characterization. The experimental ECD spectrum, when compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, would allow for the unambiguous assignment of the absolute configuration of the enantiomers.

Table of Mentioned Compounds

Advanced Hyphenated Techniques for Mixture Analysis and Reaction Monitoring (e.g., GC-MS, LC-MS)rlavie.com

Advanced hyphenated analytical techniques are indispensable tools in modern synthetic chemistry for the detailed analysis of complex mixtures and for real-time monitoring of reaction progress. springernature.comresearchgate.net These methods involve the online coupling of a separation technique with a spectroscopic detection technique, providing a higher degree of automation, better reproducibility, and more comprehensive information than classical methods alone. actascientific.comscientiaricerca.com For the synthesis and purification of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for ensuring product purity and optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of compounds that are volatile and thermally stable. actascientific.com The process involves separating components of a mixture in the gas phase using a chromatography column, followed by their detection and identification by a mass spectrometer. Given its molecular weight and structure, this compound is amenable to GC-MS analysis, which can be used to assess the purity of the final product and identify volatile byproducts.

For halogenated compounds, specific ionization techniques can significantly enhance sensitivity and selectivity. Negative Chemical Ionization (NCI) is often the preferred method for such analyses. thermofisher.com NCI is a soft ionization technique that is highly sensitive for electronegative compounds, such as chlorinated molecules, and can reduce interference from matrix components, leading to cleaner spectra and more accurate quantification. thermofisher.com

In a typical reaction monitoring scenario, small aliquots could be withdrawn from the reaction vessel over time, quenched, and analyzed by GC-MS. The data would allow chemists to track the consumption of reactants and the formation of the desired product, this compound, as well as any intermediates or degradation products.

Table 1: Illustrative GC-MS Data for Monitoring the Synthesis of this compound

Time (hours)Reactant A (Relative Area %)Product (Relative Area %)Byproduct B (Relative Area %)
098.50.51.0
165.232.82.0
225.770.14.2
35.190.54.4
4<1.094.34.7

This table is illustrative and represents typical data obtained during reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile hyphenated technique that is widely used in pharmaceutical and chemical analysis. agilent.com It is particularly advantageous for compounds that are non-volatile, polar, or thermally unstable, as the separation occurs in the liquid phase at or near ambient temperature. actascientific.com LC-MS is instrumental for both the final purity assessment of this compound and for the direct, real-time analysis of the reaction mixture with minimal sample preparation.

The coupling of HPLC with mass spectrometry provides high-resolution separation and definitive mass identification. agilent.com The choice of chromatographic column and mobile phase is critical and can be optimized to achieve the best separation of the target compound from starting materials, reagents, and byproducts. nih.gov For instance, different stationary phases, such as C18 or C30 columns, can offer varying selectivity for chlorinated compounds and related impurities. nih.gov The mass spectrometer provides molecular weight confirmation of the eluted peaks and, with tandem mass spectrometry (MS/MS), can offer structural elucidation of unknown impurities. nih.gov

Table 2: Example LC-MS Purity Analysis of a this compound Sample

Peak IDRetention Time (min)Observed m/z [M+H]⁺Proposed IdentityArea %
12.54125.1Starting Material Impurity0.25
24.88155.0This compound99.52
35.12171.0Over-chlorinated Byproduct0.15
46.05121.1Unidentified Impurity0.08

This table represents a hypothetical purity analysis of a synthesized batch.

Theoretical and Computational Investigations of 3 Chloro 5h,6h,7h Cyclopenta C Pyridazine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its ground state properties.

These calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

While studies on other pyridazine (B1198779) derivatives have successfully used DFT to correlate calculated parameters with experimental observations, no such dedicated analysis has been published for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide very precise calculations of the geometry and energy of this compound. These high-accuracy calculations are particularly useful for benchmarking results from less computationally intensive methods like DFT. At present, there are no published ab initio studies for this specific compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The cyclopentane (B165970) ring fused to the pyridazine core in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations are the primary tool for exploring the conformational landscape of such molecules. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the energy barriers between different conformations, and how the molecule interacts with its environment, such as solvent molecules.

This information is crucial for understanding how the molecule might bind to a biological target. However, no specific MD simulation studies for this compound have been found in the scientific literature.

Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the chemical reactions involving this compound, computational chemists would model potential reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy for a reaction can be calculated from the energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants and products. This type of detailed mechanistic study is essential for predicting reaction outcomes and designing new synthetic routes. No such mechanistic studies have been published for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties of molecules. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the structure of the compound.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. Comparing the computed vibrational spectrum with the experimental one can aid in the assignment of spectral bands to specific molecular motions. While this is a standard application of computational chemistry, specific predicted spectroscopic data for this compound are not available in published research.

Applications As Chemical Scaffolds and Building Blocks in Advanced Synthesis

Precursors for the Synthesis of Complex Fused Heterocyclic Architectures

The 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine scaffold is a potent precursor for the elaboration of intricate, polycyclic heterocyclic systems. The pyridazine (B1198779) ring itself is a privileged structure in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding interactions. nih.gov The fusion of this ring to a cyclopentane (B165970) unit introduces a specific three-dimensional geometry, while the chlorine atom at the 3-position serves as a versatile synthetic handle for further molecular diversification. nih.gov

The chloro-substituent is the key to the scaffold's utility, rendering the C3-position of the pyridazine ring electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols. nih.gov Furthermore, the chloro group is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, effectively "stitching" the cyclopenta[c]pyridazine core to other molecular fragments. nih.gov

This modular approach allows chemists to systematically build molecular complexity. For instance, a nucleophilic substitution can be followed by a cross-coupling reaction on a different part of the molecule, rapidly generating complex fused architectures that are of significant interest in pharmaceutical and materials science research. ias.ac.in The synthesis of various fused pyridazine and pyridopyridazine (B8481360) systems from functionalized precursors highlights the broad applicability of this strategy. uminho.ptmdpi.com

Reaction TypeReagent ClassResulting Functional GroupPotential Application
Nucleophilic Aromatic Substitution (SNAr) R-NH₂ (Amines)-NHRBuilding blocks for bioactive molecules
R-OH (Alcohols)-ORModifying solubility and electronic properties
R-SH (Thiols)-SRIntroducing sulfur-containing moieties
Suzuki Coupling R-B(OH)₂ (Boronic Acids)-R (Aryl, Heteroaryl)Extending conjugation, creating biaryl systems
Buchwald-Hartwig Amination R₂NH (Amines)-NR₂Forming C-N bonds for pharmaceutical targets
Sonogashira Coupling R-C≡CH (Alkynes)-C≡C-RCreating rigid, linear extensions for materials

This interactive table showcases the key synthetic transformations enabled by the chloro-substituent on the this compound scaffold, illustrating its role as a versatile precursor.

Role in the Development of Compound Libraries for Chemical Space Exploration

The concept of "chemical space"—the theoretical collection of all possible organic molecules—is immense and largely unexplored. researchgate.net Compound libraries, which are discrete collections of molecules, are essential tools for navigating this space in search of new therapeutic agents and functional materials. nih.gov The this compound scaffold is ideally suited for the generation of such libraries through a process known as diversity-oriented synthesis.

The scaffold approach is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov By using this compound as a central core, chemists can employ parallel synthesis techniques to react it with hundreds or thousands of different building blocks (e.g., a library of amines or boronic acids). This process rapidly generates a large library of related but structurally distinct compounds. youtube.com Each compound in the library retains the core cyclopenta[c]pyridazine motif but is decorated with a unique substituent at the 3-position.

These libraries can then be screened against biological targets to identify "hits." The structural information from these hits helps to map out the activity landscape around the core scaffold, guiding the design of next-generation compounds with improved potency and properties. nih.gov The generation of vast, make-on-demand virtual libraries, such as the Enamine REAL Space, is predicated on the availability of reliable building blocks and robust chemical reactions, a role for which this compound is well-qualified. youtube.comnih.gov

Library PositionReagent TypeReactionProduct Structure
AnilineBuchwald-Hartwig Amination
PhenolNucleophilic Substitution
Phenylboronic acidSuzuki Coupling
R⁴BenzylamineBuchwald-Hartwig Amination

This interactive table illustrates the generation of a hypothetical compound library from the this compound scaffold, demonstrating how different reagents can be used to explore the chemical space around the core structure.

Integration into Supramolecular Assemblies and Material Science Constructs

The unique electronic and structural features of the cyclopenta[c]pyridazine core make it a candidate for applications in supramolecular chemistry and material science. rsc.org The pyridazine ring is inherently polar and π-deficient due to the presence of two adjacent, electronegative nitrogen atoms. acs.org These properties can drive non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are fundamental to the self-assembly of molecules into larger, ordered supramolecular structures. researchgate.net

By chemically modifying the this compound scaffold—for instance, by replacing the chlorine with groups capable of specific recognition (e.g., hydrogen bond donors/acceptors or metal-coordinating moieties)—it is possible to program molecules to assemble into well-defined architectures. These could include liquid crystals, gels, or porous organic frameworks.

Furthermore, pyridazine-based materials are increasingly being investigated for their potential in organic electronics. rsc.org The distinct optoelectronic properties of N-heterocycles are valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. ias.ac.in While specific applications of this compound in this area are still emerging, its structure provides a robust platform for developing novel functional materials.

Ligand Design in Organometallic Chemistry and Catalysis

Nitrogen-containing heterocycles are among the most important classes of ligands in organometallic chemistry and catalysis. The lone pair of electrons on the nitrogen atoms can readily coordinate to a metal center, forming stable metal complexes. researchgate.net The this compound scaffold possesses two adjacent nitrogen atoms, offering potential as a bidentate "chelating" ligand.

The coordination chemistry of pyridazines is distinct from that of more common pyridine-based ligands. The pyridazine ring is a weaker σ-donor and a more effective π-acceptor, which can significantly influence the electronic properties and reactivity of the coordinated metal center. acs.org This can be exploited to fine-tune the performance of catalysts for specific organic transformations. acs.org

The chloro-substituent on the scaffold provides a convenient site for modification, allowing for the synthesis of a wide range of derivative ligands with tailored steric and electronic properties. For example, the chlorine could be replaced by phosphine, carboxylate, or other coordinating groups to create multidentate ligands. The modularity of this scaffold makes it an intriguing, albeit currently underexplored, platform for discovering new ligands to drive advances in catalysis and organometallic chemistry. researchgate.net

Future Perspectives and Emerging Research Avenues for 3 Chloro 5h,6h,7h Cyclopenta C Pyridazine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridazine-containing molecules is an area of continuous investigation. researchgate.net Future efforts concerning 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine are likely to focus on the development of more sustainable and efficient synthetic methodologies. Traditional synthetic approaches often rely on harsh reagents and multi-step procedures. Modern strategies, however, are increasingly leaning towards greener alternatives.

One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. rsc.org The development of a novel MCR for the direct synthesis of the cyclopenta[c]pyridazine core would represent a significant advancement. Additionally, catalysis-driven approaches, particularly those employing earth-abundant metals, are expected to replace stoichiometric reagents, further enhancing the sustainability of the synthesis. mdpi.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economyDesign of novel one-pot syntheses for the cyclopenta[c]pyridazine core.
Catalytic MethodsUse of earth-abundant metals, milder reaction conditionsDevelopment of new catalysts for C-N and C-C bond formation.
Flow Chemistry SynthesisEnhanced safety, scalability, and process controlAdaptation of batch syntheses to continuous flow processes.

Exploration of Unconventional Reactivity Modes

The reactivity of the this compound scaffold is largely dictated by the electron-deficient nature of the pyridazine (B1198779) ring and the presence of the reactive chloro substituent. While standard nucleophilic aromatic substitution reactions are expected, future research will likely delve into more unconventional reactivity modes.

For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at the 3-position, thereby enabling the rapid generation of diverse compound libraries. Furthermore, the exploration of radical-mediated reactions could unveil novel pathways for functionalization. The unique electronic properties of the pyridazine ring may also be harnessed in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Future studies on the synthesis and transformations of this compound will undoubtedly benefit from the application of advanced in situ spectroscopic techniques.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in situ NMR (nuclear magnetic resonance) spectroscopy can be employed to track the progress of reactions in real-time. researchgate.net This data can be used to optimize reaction conditions, identify potential side reactions, and gain a deeper understanding of the underlying reaction mechanisms. For instance, in situ monitoring could be used to study the kinetics of nucleophilic substitution at the 3-position, providing valuable data for process optimization.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
In situ FTIR (ReactIR)Functional group changes, reaction kineticsMonitoring the progress of substitution reactions at the chloro position.
In situ Raman SpectroscopyVibrational modes, molecular structureCharacterizing reaction intermediates and products in real-time.
In situ NMR SpectroscopyStructural elucidation, reaction pathwaysIdentifying transient species and determining reaction mechanisms.
In situ Powder X-ray DiffractionSolid-state transformationsMonitoring polymorphic changes and reaction progress in solid-state syntheses. researchgate.net

Machine Learning Approaches for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. acs.orgmit.edu In the context of this compound, ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov

For example, a predictive model could be developed to forecast the yield of a particular cross-coupling reaction based on the choice of catalyst, ligand, solvent, and temperature. chemrxiv.org This would significantly accelerate the process of reaction optimization, reducing the need for extensive experimental screening. As more data on the reactivity of pyridazine derivatives becomes available, the accuracy and predictive power of these ML models will continue to improve. researchgate.net

Synergistic Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. durham.ac.uknih.gov The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

An automated flow synthesis system could be developed to perform multi-step reaction sequences, including the initial synthesis of the heterocyclic core followed by a series of diversification reactions. acs.org This would enable the rapid and efficient production of a library of derivatives for biological screening or materials science applications. The integration of in-line purification and analysis would further streamline the process, leading to a fully automated "synthesis-to-screening" platform.

Contributions to Fundamental Heterocyclic Chemistry and Methodological Advancements

While the focus of much chemical research is on practical applications, the study of this compound can also contribute to our fundamental understanding of heterocyclic chemistry. askpharmacy.net The unique electronic and steric properties of this fused ring system can be used to probe the subtleties of reaction mechanisms and test the limits of existing synthetic methodologies.

For example, detailed mechanistic studies of its reactions could provide new insights into the reactivity of pyridazine systems in general. researchgate.net Furthermore, the development of novel synthetic methods for this specific compound could lead to the discovery of new reactions that are applicable to a broader range of heterocyclic systems. nih.gov Ultimately, the exploration of this seemingly simple molecule can serve as a platform for broader methodological advancements in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine, and what are their key optimization parameters?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated precursors or functionalization of preformed cyclopenta[c]pyridazine scaffolds. For example, analogous compounds (e.g., ethyl 3-chloro-5H,6H,7H-pyrido[4,3-c]pyridazine-6-carboxylate) are synthesized via cyclocondensation of aminopyridazines with cyclic ketones under acidic conditions . Key parameters include:
  • Temperature : Controlled heating (80–120°C) to avoid ring decomposition.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Data Table :
PrecursorCatalystYield (%)Reference
Pyridazine derivativeZnCl₂65–78
Cyclic ketoneH₂SO₄55–62Adapted from

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on ring current effects and coupling patterns. For example, the chloro-substituted carbon resonates at δ 125–135 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 167.59 g/mol for analogous structures) via ESI-MS .
  • IR Spectroscopy : Identify C-Cl stretches at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for cyclopenta[c]pyridazine derivatives?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary catalysts, solvents, and temperatures to identify optimal conditions. For example, replacing ZnCl₂ with FeCl₃ reduced byproducts in related syntheses .
  • Analytical Cross-Validation : Use HPLC-MS to track byproducts (e.g., dechlorinated derivatives) and quantify yields accurately .
  • Case Study : Inconsistent yields (50–80%) for 2-chloro-cyclopenta[b]pyridine were resolved by controlling moisture levels during cyclization .

Q. What computational methods are used to predict the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites. For example, the chlorine atom exhibits σ-hole polarization, making it susceptible to nucleophilic substitution .
  • Molecular Docking : Predict binding affinity in drug discovery contexts (e.g., interactions with kinase targets) .
  • Data Table :
PropertyValue (DFT)Experimental Reference
C-Cl Bond Length1.72 Å1.70–1.75 Å
HOMO-LUMO Gap5.2 eVN/A (Theoretical)

Q. How can reaction conditions be optimized to minimize ring-opening side reactions during functionalization of cyclopenta[c]pyridazine derivatives?

  • Methodological Answer :
  • Solvent Selection : Low-polarity solvents (e.g., toluene) stabilize the fused-ring structure during alkylation .
  • Temperature Control : Maintain reactions below 100°C to prevent thermal decomposition.
  • Additives : Use radical inhibitors (e.g., BHT) to suppress oxidative ring-opening pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.